Naphthalene-1-carboxamidine hydrochloride
Overview
Description
Naphthalene-1-carboxamidine hydrochloride is an organic compound with the molecular formula C11H11ClN2. It is a white crystalline solid that is soluble in water. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1-carboxamidine hydrochloride can be synthesized through the reaction of naphthalene-1-carboximidamide with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Naphthalene-1-carboximidamide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1-carboxamide.
Reduction: Reduction reactions can convert it into naphthalene-1-carboxamidine.
Substitution: It can undergo substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxamide.
Reduction: Naphthalene-1-carboxamidine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Naphthalene-1-carboxamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Similar in structure but lacks the amidine group.
Naphthalene-1-carboxanilide: Contains an anilide group instead of an amidine group.
Naphthalene-1-carboximidamide: Precursor to naphthalene-1-carboxamidine hydrochloride.
Uniqueness
This compound is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
naphthalene-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWHBYEKLTZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486484 | |
Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61416-82-8 | |
Record name | 1-Naphthalenecarboximidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61416-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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